Geometric Isomerism Dictates Behavioral Function: (E)-3-Dodecenoic Acid as Repellent vs. (Z)-3-Dodecenoic Acid as Alarm Pheromone
In the only published direct head-to-head comparison, (E)-3-dodecenoic acid and (Z)-3-dodecenoic acid were synthesized at >99.8% stereoisomeric purity and tested in a contact chemoreception bioassay with Kladothrips nicolsoni 2nd-instar larvae. Both isomers decreased the average time spent in the treated area per entry, indicative of repellence at the tested dose. Critically, only (E)-3-dodecenoic acid increased the absolute change in direction of larval movement compared to the n-hexane solvent control, a behavioral signature consistent with a repellent function. In contrast, (Z)-3-dodecenoic acid was identified as the main component of whole-body extracts from two thrips species and characterized as an alarm pheromone [1]. This represents a qualitative functional divergence between stereoisomers within the identical assay system.
Repellent (E-isomer) vs alarm pheromone (Z-isomer) — qualitative behavioral divergence at matched dose (>99.8% purity each).
Supports isomer-specific behavioral interpretation.
Reported in Kladothrips nicolsoni contact chemoreception bioassay.
| Evidence Dimension | Behavioral function in thrips contact chemoreception bioassay |
|---|---|
| Target Compound Data | (E)-3-dodecenoic acid: increased absolute change in direction of larvae vs. n-hexane control (repellent phenotype); decreased average time spent in treated area per entry |
| Comparator Or Baseline | (Z)-3-dodecenoic acid: decreased average time spent in treated area per entry; identified as the main component of K. nicolsoni and K. rugosus whole-body extracts; functions as alarm pheromone |
| Quantified Difference | Qualitative behavioral divergence: repellent (E-isomer) vs. alarm pheromone (Z-isomer) at the same tested dose (>99.8% pure each) |
| Conditions | Kladothrips nicolsoni 2nd-instar larvae; contact chemoreception bioassay; compounds synthesized in >99.8% stereoisomeric purity |
Why This Matters
A procurement decision for (Z)-3-dodecenoic acid instead of (E)-3-dodecenoic acid yields the opposite semiochemical function (alarm vs. repellent), rendering the compound useless for repellent-based pest management applications.
- [1] Wallin EA, De Facci M, Anderbrant O, Hedenström E. (Z)-3-Dodecenoic acid is the main component of full-body n-hexane extracts from two Acacia gall-inducing thrips (Thysanoptera) and may function as an alarm pheromone. Z Naturforsch C J Biosci. 2014 Jul-Aug;69(7-8):335-45. doi: 10.5560/znc.2014-0049. View Source
